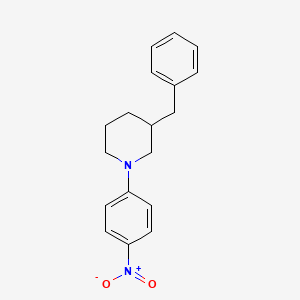
3-Benzyl-1-(4-nitrophenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1-(4-nitrophenyl)piperidine is a chemical compound with the molecular formula C18H20N2O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring substituted with a benzyl group and a 4-nitrophenyl group . The exact 3D structure can be viewed using computational chemistry tools .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, piperidine derivatives are known to participate in various chemical reactions. For instance, they can undergo ring cleavage reactions to synthesize substituted pyridines .Aplicaciones Científicas De Investigación
Influence on Reaction Rate and Mechanism
The presence of an o-methyl group in certain compounds, including those related to 3-Benzyl-1-(4-nitrophenyl)piperidine, affects the rate and mechanism of their reactions. For example, in the study of aminolysis of Y-substituted phenyl X-substituted 2-methylbenzoates with alicyclic secondary amines, it was found that the o-methyl group retards the reaction rate without influencing the reaction mechanism. This implies that structural modifications, like the one seen in this compound, can have significant effects on chemical reactivity and mechanisms, highlighting the compound's potential utility in understanding and designing reaction pathways (Um et al., 2005).
Medicinal Chemistry and Drug Design
This compound and its derivatives are of interest in medicinal chemistry due to their potential biological activities. For instance, piperidine derivatives have been investigated for their inhibitory activities against enzymes like Plasmodium falciparum aspartic protease. This enzyme is crucial for the life cycle of the parasite causing malaria, and inhibitors can serve as potential therapeutic agents. The study on nitrophenacyl derivatives of N-methyl-4-hydroxy piperidine showed that specific modifications could enhance their inhibitory activity, demonstrating the compound's relevance in drug discovery and design (Saify et al., 2011).
Spectroscopic and Structural Analysis
Detailed spectroscopic and structural analyses of compounds similar to this compound provide insights into their chemical properties and reactivity. For example, 1-Benzyl-4-(N-Boc-amino)piperidine was characterized through various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR. These studies help in understanding the molecular structure, vibrational assignments, and electronic properties, which are essential for designing compounds with desired chemical and biological properties (Janani et al., 2020).
Synthesis and Evaluation of Derivatives
The synthesis and pharmacological evaluation of derivatives related to this compound highlight its utility in developing new therapeutic agents. For instance, the stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester were separated and evaluated for their antihypertensive activities. Such studies not only contribute to the pharmacological profiling of new compounds but also to the understanding of structure-activity relationships, guiding the design of more effective drugs (Muto et al., 1988).
Mecanismo De Acción
Target of Action
The primary target of 3-Benzyl-1-(4-nitrophenyl)piperidine is the cholinesterase receptors . These receptors play a significant role in the nervous system, where they are involved in transmitting signals in the nervous system.
Mode of Action
The compound interacts with its targets through the benzyl-piperidine group , which is often a necessary part for the successful inhibition of cholinesterase receptors . The AChE enzyme includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
Result of Action
The result of the compound’s action is the inhibition of cholinesterase receptors, which can affect the transmission of signals in the nervous system . This could potentially have therapeutic applications in conditions where these receptors are overactive or dysfunctional.
Propiedades
IUPAC Name |
3-benzyl-1-(4-nitrophenyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-20(22)18-10-8-17(9-11-18)19-12-4-7-16(14-19)13-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXSQASPXUFKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
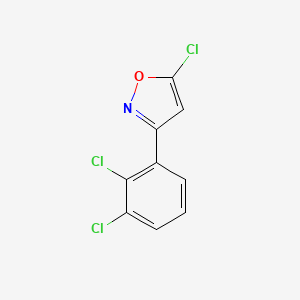
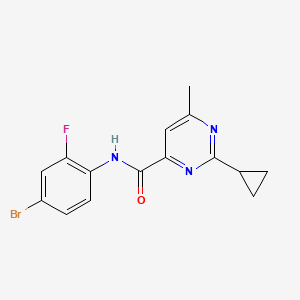

![1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone](/img/structure/B2865884.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2865887.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2865888.png)
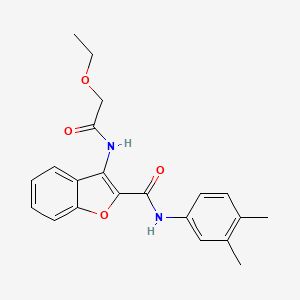
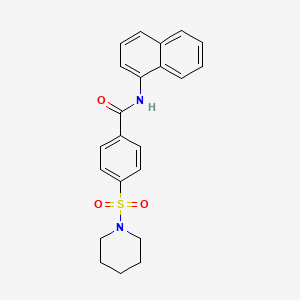
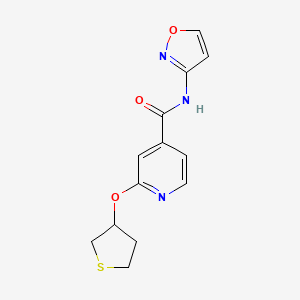
![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2865893.png)
![2-Amino-2-[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2865894.png)
![3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2865896.png)
![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B2865898.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2865899.png)
